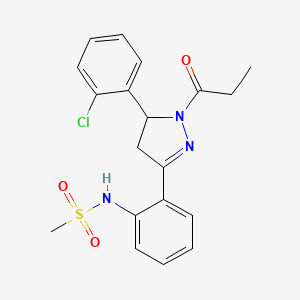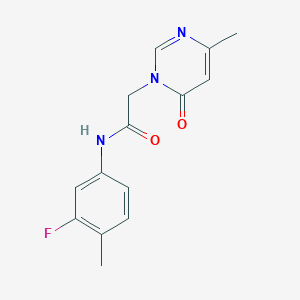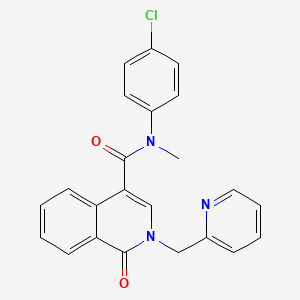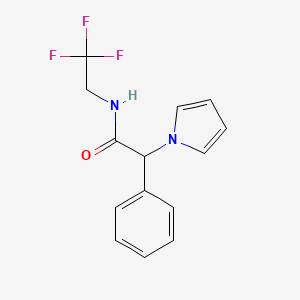
1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, also known as BIX01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a histone methyltransferase G9a inhibitor and has since been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Biological Characterization and Ligand Design
- A study by Gitto et al. (2011) designed novel indole derivatives, including 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, as ligands targeted to GluN2B/NMDA receptors. These compounds demonstrated high binding affinity in [3H]ifenprodil displacement assays, suggesting significant interactions during the binding process (Gitto et al., 2011).
Anticancer Activity
- Research by Jiang et al. (2016) synthesized derivatives of this compound and evaluated them for anticancer activity. They displayed moderate-to-potent antiproliferative activities against various cancer cell lines, indicating their potential use in cancer treatment (Jiang et al., 2016).
Neuroprotection and Antioxidant Effects
- A study by Gitto et al. (2014) synthesized a library of derivatives, including the compound , and screened them for binding affinity to GluN2B-containing NMDA receptors. These compounds, especially ligand 35, demonstrated significant binding affinity and antioxidant effects, suggesting their potential as neuroprotective agents (Gitto et al., 2014).
HIV-1 Attachment Inhibition
- A study by Wang et al. (2009) explored azaindole derivatives derived from 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, assessing their potential as inhibitors of HIV-1 attachment. They displayed significant improvements in antiviral activity and pharmaceutical properties (Wang et al., 2009).
Dual-Effective Agents for Neurodegenerative Diseases
- Buemi et al. (2013) found that several indole derivatives, including this compound, were potent ligands of GluN2B-subunit-containing NMDA receptors and demonstrated antioxidant properties. This dual-effectiveness suggests their potential as neuroprotective agents in treating neurodegenerative diseases (Buemi et al., 2013).
Synthesis and Antimicrobial Activity
- Research on the synthesis and biological evaluation of various chalcone derivatives, including those related to this compound, has demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications in this area (Rehman et al., 2022).
Propiedades
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21(19-15-23-20-9-5-4-8-18(19)20)22(26)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,23H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZOYAGTQZSRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2589290.png)


![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2589293.png)

![2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one](/img/structure/B2589295.png)
![(1R,5S)-N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2589296.png)


![3-{4-[(Ethylsulfonyl)amino]phenyl}-5-(3-fluorophenyl)(2-pyrazolinyl) 2-thienyl ketone](/img/structure/B2589304.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2589312.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589313.png)